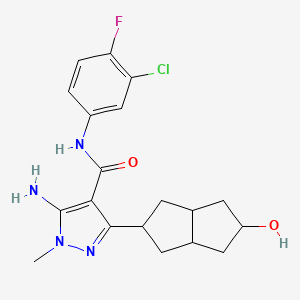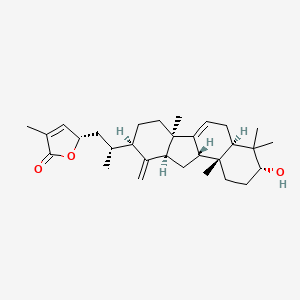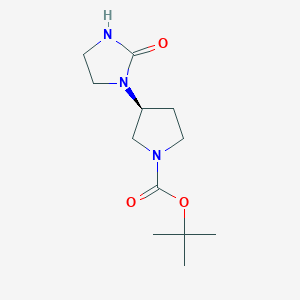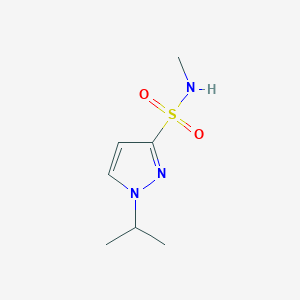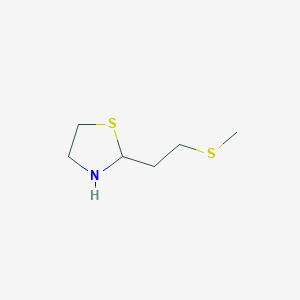
2-(2-(Methylthio)ethyl)thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Methylthio)ethyl)thiazolidine is a heterocyclic organic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields of science, including medicinal chemistry and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methylthio)ethyl)thiazolidine typically involves the reaction of cysteamine hydrochloride with 1,1-bis(methylthio)-2-nitroethene in a solvent mixture of water and ethanol. The reaction proceeds efficiently under mild conditions, yielding the desired thiazolidine derivative .
Industrial Production Methods
Industrial production methods for thiazolidine derivatives often employ green chemistry principles to enhance yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are commonly used to achieve these goals .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Methylthio)ethyl)thiazolidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazolidine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2-(Methylthio)ethyl)thiazolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of biocides, fungicides, and chemical reaction accelerators
Wirkmechanismus
The mechanism of action of 2-(2-(Methylthio)ethyl)thiazolidine involves its interaction with various molecular targets and pathways. The sulfur atom in the thiazolidine ring enhances its pharmacological properties, allowing it to interact with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: A heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms.
Thiazolidin-4-one: A derivative of thiazolidine with a carbonyl group at the fourth position.
Thiazolidine-2,4-dione: A compound with two carbonyl groups at the second and fourth positions.
Uniqueness
2-(2-(Methylthio)ethyl)thiazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylthioethyl group enhances its lipophilicity and ability to interact with biological membranes, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C6H13NS2 |
|---|---|
Molekulargewicht |
163.3 g/mol |
IUPAC-Name |
2-(2-methylsulfanylethyl)-1,3-thiazolidine |
InChI |
InChI=1S/C6H13NS2/c1-8-4-2-6-7-3-5-9-6/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
CVVYIKYHCHNPTH-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCC1NCCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


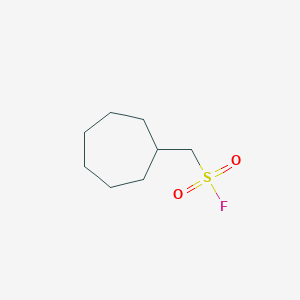

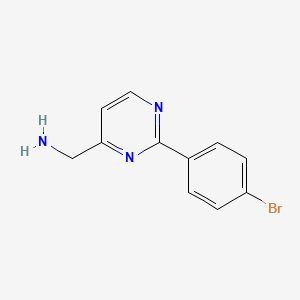
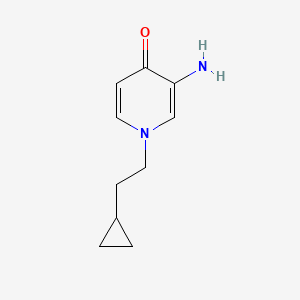
![8-Oxa-2-azaspiro[4.5]decan-6-ol](/img/structure/B13338481.png)

